Superior α-Glucosidase Inhibition Potency: A Direct Comparison with Amentoflavone and Apigenin
In a direct comparative study using multispectral approaches and molecular docking, hinokiflavone demonstrated superior inhibitory activity against α-glucosidase. The rank order of inhibition was hinokiflavone > amentoflavone > apigenin > acarbose, establishing hinokiflavone as the most potent inhibitor among the tested biflavonoids and a clinically relevant monoflavonoid [1]. Hinokiflavone and amentoflavone acted as noncompetitive inhibitors of α-glucosidase and showed synergistic inhibition effects when combined with acarbose [1].
| Evidence Dimension | Inhibition of α-glucosidase enzyme activity |
|---|---|
| Target Compound Data | Rank order: 1st |
| Comparator Or Baseline | Amentoflavone (Rank order: 2nd), Apigenin (Rank order: 3rd), Acarbose (Rank order: 4th) |
| Quantified Difference | Inhibition ability: hinokiflavone > amentoflavone > apigenin > acarbose |
| Conditions | α-Glucosidase inhibition assay; multispectral approaches and molecular docking |
Why This Matters
For projects focused on antidiabetic or metabolic disease research, hinokiflavone's superior enzyme inhibition profile, confirmed in a direct comparison, justifies its selection over amentoflavone or apigenin.
- [1] Li, H., Yang, J., Wang, M., Ma, X., & Peng, X. (2023). Studies on the inhibition of α-glucosidase by biflavonoids and their interaction mechanisms. Food Chemistry, 420, 136113. DOI: 10.1016/j.foodchem.2023.136113 View Source
